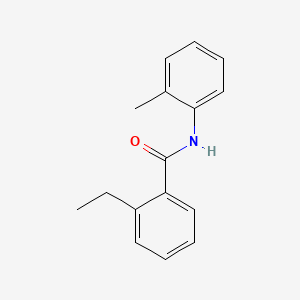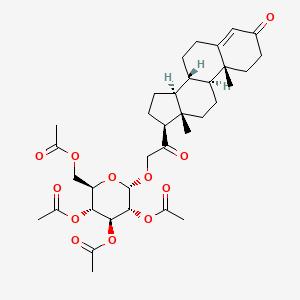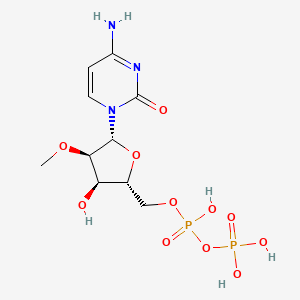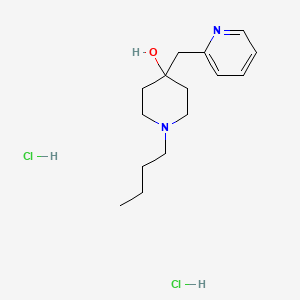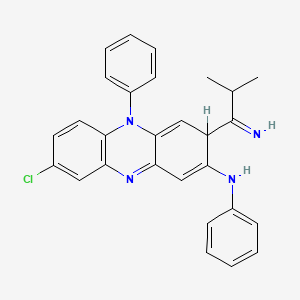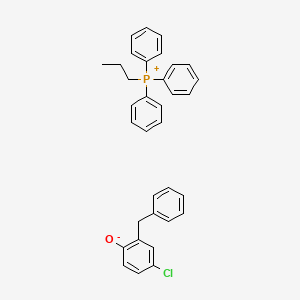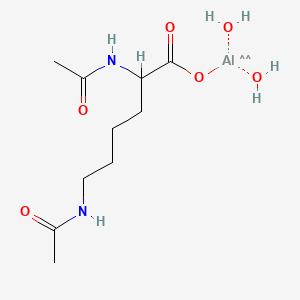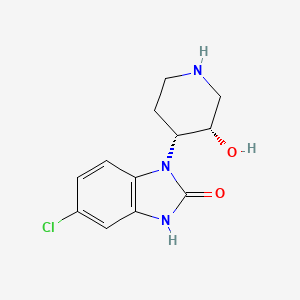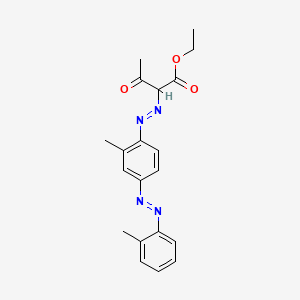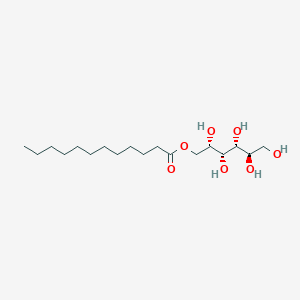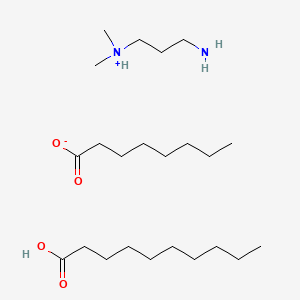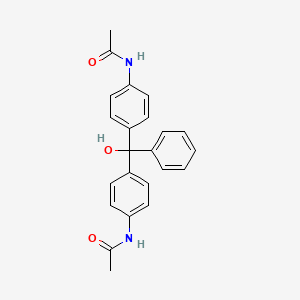
N,N'-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of hydroxyphenylmethylene and phenylene groups linked by acetamide functionalities. It has garnered interest due to its potential biological activities and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) typically involves the reaction of hydroxybenzaldehyde with 4,4’-diaminodiphenylmethane in the presence of acetic anhydride. The reaction proceeds through a condensation mechanism, forming the desired bis(acetamide) product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The phenylene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) involves its interaction with molecular targets and pathways. In biological systems, it may act as a molecular chaperone, stabilizing specific proteins and preventing their aggregation. This property is particularly relevant in the context of prion diseases, where protein misfolding and aggregation play a critical role. The compound’s ability to enhance hepatocyte functions and promote differentiation of induced pluripotent stem cells toward a mature phenotype has also been noted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-((Methylenedi-4,1-phenylene)bis(acetamide)): Similar structure but lacks the hydroxy group, which may affect its biological activity.
N,N’-((Cyclohexylmethylene)di-4,1-phenylene)bis(acetamide)): Contains a cyclohexyl group instead of a hydroxyphenyl group, leading to different chemical and biological properties.
Uniqueness
N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) is unique due to the presence of hydroxy groups, which can participate in additional hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
93918-39-9 |
|---|---|
Molekularformel |
C23H22N2O3 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
N-[4-[(4-acetamidophenyl)-hydroxy-phenylmethyl]phenyl]acetamide |
InChI |
InChI=1S/C23H22N2O3/c1-16(26)24-21-12-8-19(9-13-21)23(28,18-6-4-3-5-7-18)20-10-14-22(15-11-20)25-17(2)27/h3-15,28H,1-2H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
QYKZXBPGFIZINQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


